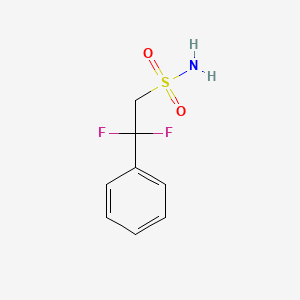

2,2-Difluoro-2-phenylethane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO2S |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

2,2-difluoro-2-phenylethanesulfonamide |

InChI |

InChI=1S/C8H9F2NO2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13) |

InChI Key |

NPWAPJJGYWXOAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)N)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoro 2 Phenylethane 1 Sulfonamide and Its Precursors

Strategies for the Construction of the Difluoroethane Moiety

The introduction of two fluorine atoms onto the same benzylic carbon is a critical step. This can be accomplished through several distinct chemical approaches, each with its own set of reagents and mechanistic pathways.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly employed due to their stability, safety, and effectiveness. wikipedia.orgbrynmawr.edu

For the synthesis of the 2,2-difluoro-2-phenylethane backbone, an electrophilic approach would likely start from a precursor that can generate a nucleophilic center at the target carbon. One plausible strategy involves the fluorination of a β-ketosulfone or a related 1,3-dicarbonyl equivalent. The acidic α-proton can be removed to generate an enolate, which then attacks the electrophilic fluorine source. Repetition of this process would yield the difluorinated product. nih.gov

Another approach involves the direct fluorination of a suitable precursor like 2-phenyl-2-fluoroethane-1-sulfonyl chloride. The presence of one fluorine atom can activate the benzylic position for a second fluorination under appropriate conditions.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structure | Key Features |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Mild, effective, and widely used in various fluorination reactions. wikipedia.orgbrynmawr.edu |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | F-TEDA-BF₄ | Highly reactive, versatile, and soluble in many organic solvents. wikipedia.orgmdpi.com |

These reagents have been successfully used for the α-fluorination and α,α-difluorination of various carbonyl compounds and their derivatives, providing a viable pathway to the difluorinated carbon framework of the target molecule. nih.govmdpi.com

Nucleophilic fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group or to react with an electrophilic carbon center. alfa-chemistry.com This approach is a cornerstone of organofluorine synthesis. thieme-connect.de A common strategy for gem-difluorination is the deoxofluorination of a ketone.

A plausible precursor for this pathway would be a 2-oxo-2-phenylethane-1-sulfonyl derivative. This ketone could be treated with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to replace the carbonyl oxygen with two fluorine atoms.

Alternatively, a precursor with two leaving groups at the benzylic position, such as 2,2-dibromo-2-phenylethane-1-sulfonyl chloride, could undergo halogen exchange (Halex) reaction using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance fluoride solubility and reactivity. organic-chemistry.orgnih.gov

Table 2: Selected Nucleophilic Fluorinating Agents

| Reagent Name | Abbreviation/Formula | Typical Application |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination of alcohols and carbonyls. organic-chemistry.org |

| Potassium Fluoride | KF | Halogen exchange reactions. organic-chemistry.org |

| Cesium Fluoride | CsF | Halogen exchange, often more reactive than KF. organic-chemistry.org |

| Tetrabutylammonium Bifluoride | TBABF₂ | Nucleophilic substitution of triflates. organic-chemistry.org |

The choice of reagent and conditions is critical to minimize side reactions, such as elimination, which can be competitive with the desired substitution. organic-chemistry.org

Radical fluorination has emerged as a powerful tool for C-H functionalization, allowing for the direct conversion of C-H bonds to C-F bonds. wikipedia.org This approach avoids the need for pre-functionalized substrates. Benzylic C-H bonds are particularly susceptible to radical abstraction due to the stability of the resulting benzyl radical. beilstein-journals.org

To form the 2,2-difluoro-2-phenylethane moiety, a substrate such as 2-phenylethane-1-sulfonyl chloride could be subjected to radical fluorination conditions. This typically involves a radical initiator to generate a benzylic radical via hydrogen atom transfer (HAT), followed by fluorine atom transfer (FAT) from a fluorine source. beilstein-journals.orgmpg.de N-F reagents like Selectfluor and NFSI can serve as effective fluorine atom donors in these radical processes. wikipedia.orgbeilstein-journals.org

The reaction can be initiated using various methods:

Photocatalysis: Visible-light photocatalysts can generate radicals under mild conditions. beilstein-journals.org

Chemical Initiators: Reagents like triethylborane or persulfates can initiate the radical chain reaction. wikipedia.orgbeilstein-journals.org

Charge-Transfer Complexes: A complex between Selectfluor and an electron-rich species like 4-(dimethylamino)pyridine (DMAP) can generate a radical dication capable of initiating HAT. mpg.deacs.org

Achieving difluorination at the same carbon requires overcoming the challenge of the first C-F bond deactivating the position towards further HAT. However, by adjusting reagent stoichiometry and reaction conditions, gem-difluorination of benzylic substrates has been demonstrated. beilstein-journals.org

Formation of the Sulfonamide Linkage

The sulfonamide functional group is a key feature of many pharmaceuticals and is typically synthesized by reacting a sulfonyl chloride with an amine. thieme-connect.com

The most conventional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. thieme-connect.comucl.ac.uk In the context of synthesizing 2,2-Difluoro-2-phenylethane-1-sulfonamide, the key intermediate would be 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride.

This precursor would be reacted with ammonia (or an ammonia equivalent) in the presence of a base to neutralize the HCl byproduct. This amidation is typically a high-yielding and reliable transformation. thieme-connect.com The synthesis of the sulfonyl chloride precursor itself is a crucial step, often achieved through methods like the oxidative chlorination of a corresponding thiol or disulfide.

Table 3: General Conditions for Sulfonamide Formation from Sulfonyl Chlorides

| Amine Source | Base | Solvent | General Yield |

|---|---|---|---|

| Ammonia (gas or aq. solution) | Pyridine, Triethylamine, or excess NH₃ | Dichloromethane, THF, Acetonitrile | High |

| Ammonium Hydroxide | Not always required | Dioxane, Water | Variable to High |

While effective, this method requires the synthesis and handling of sulfonyl chlorides, which can be reactive and moisture-sensitive. ucl.ac.uknih.gov

Modern synthetic methods offer more direct routes to sulfonamides that may circumvent the isolation of sulfonyl chloride intermediates. thieme-connect.com One such strategy involves the insertion of sulfur dioxide (SO₂) into a carbon-radical or organometallic species, followed by oxidative chlorination and in-situ amination. Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can serve as a solid surrogate for gaseous SO₂. thieme-connect.com

Another innovative approach is decarboxylative halosulfonylation. princeton.eduacs.org This method could potentially convert a precursor like 2,2-difluoro-2-phenylacetic acid into the corresponding sulfonyl chloride. The process often uses copper catalysis to generate an aryl or alkyl radical from the carboxylic acid, which is then trapped with an SO₂ source. The resulting sulfonyl radical can be converted to a sulfonyl chloride and subsequently reacted with an amine in a one-pot procedure. princeton.eduacs.org This strategy merges readily available carboxylic acids and amines to generate sulfonamides, bypassing traditional multi-step sequences. acs.org

Green Chemistry Approaches to Sulfonamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this often involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

Recent advancements have focused on replacing traditional, often hazardous, solvents and reagents. One such approach involves the oxidative chlorination of thiols to form sulfonyl chlorides, which then react with amines to yield sulfonamides. This process has been adapted to use sustainable solvents like water, ethanol, and deep eutectic solvents (DES). For instance, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) serves as an efficient and milder oxidant in these greener media, allowing for a simple, filtration-based workup and avoiding harsh organic solvents.

Another sustainable strategy is mechanosynthesis, which involves solvent-free reactions conducted in a ball mill. This method can be applied to a one-pot, two-step procedure starting from disulfides. The disulfide undergoes tandem oxidation-chlorination, mediated by solid sodium hypochlorite (NaOCl·5H₂O), followed by amination to produce the sulfonamide. This process is notable for its use of cost-effective, metal-free, and environmentally benign materials, significantly reducing the E-factor (Environmental factor) compared to traditional solution-based methods.

| Method | Key Reagents/Conditions | Advantages |

| Oxidative Chlorination | NaDCC·2H₂O oxidant; Water, EtOH, or DES as solvent | Use of sustainable solvents, mild conditions, simple filtration workup |

| Mechanosynthesis | NaOCl·5H₂O oxidant; Solvent-free (ball mill) | Metal-free, reduced waste (low E-factor), cost-effective, simple purification |

| Catalytic Dehydrogenation | Nano-Ru/Fe₃O₄ catalyst | High selectivity, water as the only byproduct, catalyst is magnetic and reusable |

Stereoselective Synthesis of Enantiopure this compound Analogs

The creation of enantiomerically pure sulfonamides is critical in medicinal chemistry, as different enantiomers can have vastly different biological activities. The stereocenter in analogs of this compound could be at the carbon atom adjacent to the sulfonyl group.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.

In the context of synthesizing chiral fluorinated compounds, sulfinyl groups have proven to be effective chiral auxiliaries. For example, enantiopure tert-butylsulfinamide can be condensed with aldehydes or ketones to form N-sulfinyl imines. Diastereoselective addition of nucleophiles to these imines, followed by removal of the sulfinyl group, yields chiral amines. A similar strategy could be envisioned for precursors of this compound, where a chiral sulfinyl auxiliary attached to the nitrogen atom guides the stereoselective formation of a carbon stereocenter. Recently, novel sulfonimidamides (SIAs) have also been evaluated as chiral auxiliaries for stereoselective Grignard additions to imines, achieving high diastereoselectivity (up to 96:4 dr) nih.gov.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical approach than using chiral auxiliaries.

For fluorinated molecules, both organocatalysis and metal-based catalysis are employed. Chiral amine catalysts, for instance, have been used in the atroposelective N-alkylation of sulfonamides to create axially chiral compounds with excellent enantiopurity. In the synthesis of fluorinated compounds, chiral bifunctional cinchona alkaloids can catalyze tandem reactions, such as an intramolecular oxa-Michael addition followed by an electrophilic fluorination, to produce fluorinated flavanones asymmetrically.

The presence of fluorine in a ligand can have a massive effect on the outcome of a metal-catalyzed asymmetric transformation rsc.org. Ruthenium(II) complexes with fluorinated N-(tosyl)-1,2-phenylethylenediamine (TsDPEN) ligands have shown value in the asymmetric transfer hydrogenation of ketones, a key step in producing chiral alcohols which can be precursors to chiral amines and sulfonamides rsc.org.

| Catalytic System | Transformation Type | Potential Application |

| Chiral Amine Organocatalyst | Atroposelective N-alkylation | Synthesis of axially chiral N-aryl sulfonamide analogs |

| Bifunctional Cinchona Alkaloid | Tandem Addition/Electrophilic Fluorination | Asymmetric synthesis of fluorinated heterocyclic precursors |

| Ru(II)-Fluorinated TsDPEN Complex | Asymmetric Transfer Hydrogenation | Enantioselective reduction of a ketone precursor to a chiral alcohol intermediate |

Biocatalysis uses enzymes or whole microbial cells to perform chemical transformations. These reactions are often highly stereoselective and occur under mild, environmentally friendly conditions (aqueous solvent, ambient temperature).

While direct biocatalytic synthesis of fluorinated sulfonamides is not widely reported, enzymes are extensively used to create chiral building blocks. For example, oxidoreductases can perform the asymmetric reduction of a ketone to a chiral alcohol with high enantioselectivity. This chiral alcohol can then be converted into the target sulfonamide. Another approach is the use of reductive enzymes, such as methionine sulfoxide reductases (Msr), for the kinetic resolution of racemic sulfoxides almacgroup.comnih.gov. Although this applies to the sulfur center, the principle of enzymatic kinetic resolution could potentially be applied to a racemic precursor of this compound to isolate one enantiomer. The advantages of biocatalysis include high enantioselectivity, mild reaction conditions, and the avoidance of toxic metals.

Late-Stage Functionalization for Structural Diversification

Late-stage functionalization (LSF) involves introducing chemical modifications at a late step in a synthetic sequence. This strategy is highly valuable for rapidly creating a library of analogs from a common advanced intermediate, which is particularly useful in drug discovery.

The sulfonamide group, while stable, can be activated for LSF. One modern approach uses photocatalysis to convert the sulfonamide into a sulfonyl radical intermediate acs.orgnih.gov. This radical can then engage in various reactions, such as addition to alkenes (hydrosulfonylation), to form complex sulfones and diversify the molecular structure acs.orgnih.gov. This metal-free method proceeds under mild conditions and is tolerant of many functional groups acs.org.

Another strategy involves the conversion of a primary sulfonamide into a more reactive intermediate. For example, using a pyrylium salt (Pyry-BF₄) can transform a sulfonamide into a sulfonyl chloride in situ. This intermediate can then be converted to a sulfonyl fluoride, which is a versatile hub for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, allowing for facile reaction with a wide range of nucleophiles. This method's mild conditions and high chemoselectivity make it suitable for modifying densely functionalized molecules at a late stage.

Reactivity and Chemical Transformations of 2,2 Difluoro 2 Phenylethane 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen

Detailed research findings on the reactions at the sulfonamide nitrogen of 2,2-Difluoro-2-phenylethane-1-sulfonamide are not present in the reviewed scientific literature. General principles of sulfonamide chemistry suggest that the nitrogen atom possesses a lone pair of electrons and an acidic proton, making it amenable to a variety of reactions. However, specific examples involving this compound have not been documented.

Alkylation and Acylation Reactions

No studies detailing the alkylation or acylation of this compound were identified. In general, sulfonamides can be N-alkylated or N-acylated under basic conditions to form N-substituted derivatives. The specific conditions, reagents, and outcomes for such reactions with this compound remain unexplored.

Sulfonamide Deprotonation and Anion Chemistry

There is no available data on the deprotonation of this compound to form its corresponding anion. The acidity of the sulfonamide proton is a key characteristic, and its removal would generate a nucleophilic anion. The stability and subsequent reactivity of the resulting anion of this compound have not been investigated.

Palladium-Catalyzed Coupling Reactions Involving the Sulfonamide

No literature was found describing the participation of the sulfonamide group of this compound in palladium-catalyzed coupling reactions. While palladium catalysis is a powerful tool for forming carbon-nitrogen bonds, and various sulfonamides have been used in such reactions, there are no specific reports on the use of this compound as a substrate in these transformations.

Reactions at the Difluoroethane Moiety

The reactivity of the difluoroethane portion of this compound has not been a subject of published research. The presence of two fluorine atoms on the carbon adjacent to the phenyl group is expected to significantly influence the reactivity of this part of the molecule.

Nucleophilic Displacement of Fluorine Atoms

There are no documented instances of nucleophilic displacement of the fluorine atoms in this compound. Generally, the carbon-fluorine bond is strong, and nucleophilic substitution of fluorine from an aliphatic chain is challenging. The specific conditions under which such a reaction might occur for this compound have not been determined.

Radical Reactions at the Fluoro-Carbon Center

No studies were identified that investigated radical reactions at the difluoro-carbon center of this compound. The generation of a radical at this position could potentially lead to various transformations, but the propensity for such radical formation and the subsequent reaction pathways are unknown.

Transformations of the Phenylethyl Backbone

Currently, there is a notable absence of published research specifically detailing the chemical transformations of the phenylethyl backbone of this compound. While general reactions of phenyl and ethyl groups are well-established in organic chemistry, such as electrophilic aromatic substitution on the phenyl ring or functionalization of the ethyl chain, specific examples involving this particular molecule are not documented in the scientific literature. The influence of the adjacent gem-difluoro and sulfonamide groups on the reactivity of the phenylethyl moiety remains an area for future investigation.

Cleavage and Derivatization of the Sulfonamide Bond

The sulfonamide bond is known for its stability, yet several strategies have been developed for its cleavage and derivatization. These general methods are presumed to be applicable to this compound, although specific studies on this substrate are lacking.

Hydrolysis and Reductive Cleavage Strategies

Hydrolysis: The hydrolysis of sulfonamides typically requires harsh acidic or basic conditions, reflecting the robustness of the S-N bond. While no specific hydrolysis data for this compound has been reported, it is expected to follow this general trend.

Reductive Cleavage: A more common and milder approach for cleaving the sulfonamide bond involves reductive methods. Various reagents and conditions have been developed for the reductive cleavage of secondary sulfonamides, which could likely be applied to this compound. These methods often generate the corresponding amine and a sulfinic acid derivative. A notable method involves a two-electron reduction of the N-S bond, which can be driven by the oxidation of a phosphine reagent in the presence of a redox shuttle. chemrxiv.org Another approach utilizes a neutral organic super-electron-donor to achieve reductive cleavage under mild conditions. strath.ac.uk Photolytic cleavage of sulfonamide bonds using UV light has also been reported as a potential strategy. nih.gov

Table 1: General Reductive Cleavage Methods for Secondary Sulfonamides

| Reagent System | Products | General Applicability |

| P(III) reagent + Redox shuttle | Amine + Sulfinate | Chemoselective for secondary sulfonamides |

| Neutral organic super-electron-donor | Amine + Sulfinate | Operates in the ground state |

| Photolysis (UV light) | Amine + Sulfonic acid derivative | Can be susceptible to side reactions |

Transamidation Reactions

Transamidation offers a pathway to derivatize the sulfonamide group by exchanging the amino portion. This reaction typically requires activation of the sulfonamide, as the S-N bond is generally unreactive towards amine nucleophiles. One strategy involves the alkylation of the sulfonamide to form a more reactive intermediate, which is then susceptible to nucleophilic attack by a different amine. researchgate.net While this alkylative activation has been demonstrated for a range of sulfonamides, its specific application to this compound has not been documented.

Cyclization and Rearrangement Pathways Involving this compound

The scientific literature does not currently contain specific examples of cyclization or rearrangement reactions where this compound is a direct participant. However, the reactivity of related fluorinated compounds and sulfonamides can offer insights into potential transformations.

For instance, compounds containing a 2,2-difluoro-2,3-dihydrofuran moiety can be synthesized from precursors with a gem-difluoro group, suggesting that the 2,2-difluoroethyl unit could potentially participate in cyclization reactions under appropriate conditions. rsc.org Additionally, rearrangements of sulfonamide derivatives have been reported in other systems, though none specifically involve the this compound structure. nih.gov The presence of the gem-difluoro group could influence the stability of potential carbocation intermediates, which might affect the propensity for and the pathway of any rearrangement reactions. Further research is needed to explore these possibilities for the title compound.

Computational and Theoretical Chemistry Studies of 2,2 Difluoro 2 Phenylethane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of molecules. For a molecule like 2,2-Difluoro-2-phenylethane-1-sulfonamide, these methods can elucidate the interplay between the electron-withdrawing sulfonamide group, the phenyl ring, and the electronegative fluorine atoms.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT calculations are frequently employed to determine the electronic structure and to optimize the molecular geometry of compounds. For this compound, DFT methods such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), would be utilized to predict its most stable three-dimensional structure.

These calculations would provide key geometric parameters. For instance, the bond lengths and angles around the sulfur atom of the sulfonamide group are critical to its function. Similarly, the C-F bond lengths and the geometry of the phenyl ring would be determined. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped, offering insights into potential sites for intermolecular interactions.

| Parameter | Calculated Value |

|---|---|

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.45 Å |

| C-F Bond Length | ~1.38 Å |

| O-S-O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These high-level calculations are valuable for benchmarking DFT results and for obtaining highly accurate predictions of properties like ionization potentials and electron affinities. In the study of sulfonamides, ab initio calculations have been used to refine structural details and energetics.

Basis Set Effects on Computational Outcomes

The choice of basis set is a critical factor that influences the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing sulfur, fluorine, and a phenyl ring, a flexible basis set is required to accurately describe the electron distribution, including the lone pairs on oxygen, nitrogen, and fluorine, as well as the π-system of the aromatic ring.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The inclusion of polarization functions (d,p) allows for the description of non-spherical electron distributions, which is crucial for the sulfonamide group. Diffuse functions (+) are important for describing the behavior of electrons far from the nucleus, which can be significant for anions and in describing weak intermolecular interactions. A systematic study of basis set effects would be necessary to ensure that the computational results for this compound are reliable and have converged.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations

For a molecule with several rotatable bonds, such as the C-C and C-S bonds in this compound, exploring the entire conformational space with quantum mechanical methods can be computationally prohibitive. Molecular mechanics (MM) force fields offer a faster alternative for an initial exploration of the potential energy surface. Following this, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule over time, providing insights into how it might behave in a biological environment. MD simulations can reveal the accessible conformations and the timescales of conformational changes.

Conformational Landscape Exploration and Stable Isomers

The conformational landscape of this compound is expected to be complex due to the rotation around the C-C and C-S single bonds. The interactions between the bulky phenyl group, the sulfonamide group, and the fluorine atoms will lead to several local energy minima on the potential energy surface, corresponding to different stable conformers. The presence of fluorine can significantly influence conformational preferences.

A thorough conformational search would likely reveal that the relative orientation of the phenyl ring and the sulfonamide group is a key determinant of conformational stability. The gauche and anti conformations around the C-C bond would also need to be considered. The energies of these stable isomers can be calculated using DFT or ab initio methods to determine their relative populations at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Phenyl-C-C-S) |

|---|---|---|

| Anti | 0.00 | ~180° |

| Gauche 1 | 1.25 | ~60° |

| Gauche 2 | 1.30 | ~-60° |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, primarily based on Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants of this compound. These calculations would typically involve geometry optimization of the molecule's structure followed by the calculation of magnetic shielding tensors. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the modeling of solvent effects.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (CH₂) | 3.5 - 4.0 |

| H (NH₂) | 5.0 - 6.0 |

| H (Phenyl) | 7.4 - 7.8 |

| C (CH₂) | 60 - 70 |

| C (CF₂) | 115 - 125 (with C-F coupling) |

| C (Phenyl, C-ipso) | 130 - 140 |

| C (Phenyl, C-ortho) | 128 - 130 |

| C (Phenyl, C-meta) | 129 - 131 |

| C (Phenyl, C-para) | 127 - 129 |

Table 2: Hypothetical Predicted J-Coupling Constants for this compound

| Coupled Nuclei | Predicted Coupling Constant (Hz) |

| ³J(H-H) (CH₂-NH₂) | 5 - 8 |

| ²J(C-F) | 240 - 260 |

| ³J(C-F) | 20 - 30 |

| ¹J(C-H) | 125 - 150 |

Simulated Vibrational Spectra and IR/Raman Band Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of this compound. These calculations, typically performed at the harmonic level, can be refined by applying scaling factors to better match experimental data. The resulting simulated spectra can be used to assign specific vibrational bands to the stretching, bending, and torsional motions of the atoms.

Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (symmetric) | 3300 - 3400 |

| N-H stretch (asymmetric) | 3400 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2900 - 3000 |

| S=O stretch (asymmetric) | 1300 - 1350 |

| S=O stretch (symmetric) | 1150 - 1200 |

| C-F stretch | 1000 - 1100 |

| S-N stretch | 850 - 950 |

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be employed to investigate the reactivity of this compound, including the elucidation of reaction mechanisms and the identification of transition states.

Catalytic Cycle Investigations Involving the Compound

If this compound were to be involved in a catalytic cycle, either as a catalyst, substrate, or intermediate, computational chemistry could be used to model the entire process. This would involve calculating the geometries and energies of all species in the catalytic cycle, including catalyst-substrate complexes and transition states for each elementary step. These investigations would provide insights into the mechanism of catalysis, the rate-determining step, and factors influencing catalyst efficiency and selectivity. At present, there is no specific information in the scientific literature detailing such catalytic investigations for this compound.

Derivatives and Analogs of 2,2 Difluoro 2 Phenylethane 1 Sulfonamide: Design and Synthesis

Modification of the Phenyl Group

The phenyl group of 2,2-difluoro-2-phenylethane-1-sulfonamide is a primary target for structural modification to explore structure-activity relationships. Aromatic substitution reactions and the introduction of heteroaromatic bioisosteres are two key strategies.

Electrophilic aromatic substitution (EAS) reactions are a cornerstone of modifying the phenyl ring. The 2,2-difluoroethane-1-sulfonamide (B1421946) substituent is expected to be a deactivating group and a meta-director due to the electron-withdrawing nature of the sulfonyl and difluoro groups. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce a variety of functional groups onto the phenyl ring.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds to afford the meta-substituted product as the major isomer. Subsequent reduction of the nitro group to an amine provides a versatile handle for further functionalization, such as acylation or sulfonylation.

Halogenation, particularly bromination or chlorination, can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. These reactions are also anticipated to yield predominantly the meta-substituted derivatives. The introduced halogen can then serve as a point of attachment for cross-coupling reactions, significantly expanding the diversity of accessible analogs.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on this compound

| Reagents and Conditions | Major Product |

|---|---|

| HNO₃, H₂SO₄, 0 °C to rt | 2,2-Difluoro-2-(3-nitrophenyl)ethane-1-sulfonamide |

| Br₂, FeBr₃, CCl₄, reflux | 2,2-Difluoro-2-(3-bromophenyl)ethane-1-sulfonamide |

This table presents plausible outcomes for electrophilic aromatic substitution reactions based on general principles of organic chemistry.

The replacement of the phenyl group with a heteroaromatic ring is a widely used bioisosteric strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and receptor interactions. Common heteroaromatic bioisosteres for a phenyl ring include pyridine, thiophene, furan, and pyrazole.

The synthesis of such analogs typically involves the coupling of a heteroaromatic precursor with a suitable difluoroethane-1-sulfonamide synthon. For instance, a heteroaryl boronic acid can be coupled with a derivative of 2,2-difluoro-2-bromoethane-1-sulfonamide under Suzuki coupling conditions. Alternatively, a heteroaryl Grignard reagent could react with a suitable electrophilic source of the difluoroethanesulfonamide moiety.

Table 2: Common Heteroaromatic Bioisosteres of the Phenyl Group

| Heteroaromatic Ring | Rationale for Replacement |

|---|---|

| Pyridine | Can introduce a hydrogen bond acceptor, potentially improving solubility and modulating binding interactions. |

| Thiophene | Similar in size and electronics to a phenyl ring but can alter metabolic pathways. |

| Furan | Can act as a hydrogen bond acceptor and may influence conformational preferences. |

This table outlines common heteroaromatic bioisosteres and the general rationale for their use in medicinal chemistry.

Variation of the Alkyl Chain Between the Phenyl and Sulfonamide Moieties

Modification of the two-carbon ethyl chain that links the phenyl and sulfonamide groups provides another avenue for structural diversification. Strategies include altering the chain length and introducing stereogenic centers.

Homologation, or the extension of the alkyl chain, can be achieved through multi-step synthetic sequences. For example, a homologated analog with a three-carbon propyl chain could be synthesized starting from a phenylacetic acid derivative, which can be converted to its corresponding ester, reduced to the alcohol, converted to a halide, and then subjected to a chain extension protocol such as a malonic ester synthesis, followed by introduction of the difluoro and sulfonamide functionalities.

Conversely, chain shortening to a one-carbon methyl linker would require a different synthetic approach, likely starting from a substituted toluene (B28343) derivative.

The introduction of stereogenic centers into the alkyl chain can lead to chiral analogs, which may exhibit stereospecific interactions with biological targets. A stereocenter can be introduced at the carbon bearing the phenyl group or the carbon adjacent to the sulfonamide.

Asymmetric synthesis is a powerful tool for accessing enantiomerically pure compounds. For instance, an asymmetric reduction of a suitable ketone precursor could establish a chiral alcohol, which can then be further elaborated to the final difluoroethanesulfonamide. The use of chiral auxiliaries or catalysts in reactions such as alkylations or additions can also control the stereochemical outcome.

Table 3: Potential Chiral Analogs and Synthetic Strategies

| Chiral Analog | Potential Synthetic Strategy |

|---|---|

| (R/S)-2,2-Difluoro-1-phenyl-ethane-1-sulfonamide | Asymmetric synthesis starting from a chiral phenylglycinol derivative. |

This table suggests hypothetical chiral analogs and plausible synthetic approaches based on established asymmetric methodologies.

Heterocyclic Ring Incorporations Adjacent to the Difluoroethane or Sulfonamide Core

The incorporation of heterocyclic rings fused or directly attached to the core structure can significantly alter the molecule's shape, polarity, and potential for intermolecular interactions. These heterocycles can be introduced adjacent to the difluoroethane moiety or the sulfonamide group.

For example, a fused heterocyclic system could be constructed by starting with a functionalized phenyl ring, such as an ortho-amino-substituted derivative of this compound. This amine could then be used as a handle to build a fused imidazole, triazole, or other heterocyclic ring through condensation with appropriate reagents.

Alternatively, a pre-formed heterocyclic ring system bearing a suitable functional group could be used as the starting material for the introduction of the difluoroethanesulfonamide side chain.

Fluorine Atom Position and Number Variation

Monofluorinated and Trifluorinated Analogs

The synthesis of monofluorinated and trifluorinated analogs of this compound allows for a systematic investigation of the impact of fluorine loading at the benzylic position.

Monofluorinated Analogs: The synthesis of a monofluorinated analog, such as 2-fluoro-2-phenylethane-1-sulfonamide, typically begins with the corresponding monofluorinated precursor. A common approach involves the preparation of 2-fluoro-2-phenylethanol, which can then be converted to the corresponding sulfonyl chloride. For instance, treatment of styrene (B11656) with a source of electrophilic fluorine, followed by hydrolysis, can yield the desired alcohol. Subsequent reaction with a chlorinating agent like thionyl chloride (SOCl₂) can produce 2-fluoro-2-phenylethanesulfonyl chloride. Finally, amination of the sulfonyl chloride with ammonia (B1221849) or a primary amine furnishes the target monofluorinated sulfonamide.

Trifluorinated Analogs: The preparation of trifluorinated analogs, specifically 2,2,2-trifluoro-2-phenylethane-1-sulfonamide, often starts from a trifluoromethylated building block. A key intermediate is 2,2,2-trifluoroethanesulfonyl chloride. This can be synthesized through various methods, including the reaction of trifluoroethanol with chlorosulfonic acid. Once the sulfonyl chloride is obtained, it can be reacted with a phenyl-containing nucleophile, such as a phenyl Grignard reagent, to introduce the phenyl group at the 2-position. The subsequent conversion to the sulfonamide is achieved through standard amination procedures.

| Compound Name | Structure | Synthetic Precursor | Key Reaction |

| 2-Fluoro-2-phenylethane-1-sulfonamide | C₆H₅CHFCH₂SO₂NH₂ | 2-Fluoro-2-phenylethanesulfonyl chloride | Amination |

| 2,2,2-Trifluoro-2-phenylethane-1-sulfonamide | C₆H₅C(CF₃)HCH₂SO₂NH₂ | 2,2,2-Trifluoroethanesulfonyl chloride | Phenyl group introduction and amination |

Vicinal and Geminal Difluoro Analogues

The spatial arrangement of fluorine atoms, whether on the same carbon (geminal) or adjacent carbons (vicinal), profoundly influences the molecule's conformation and electronic properties.

Vicinal Difluoro Analogues: The synthesis of vicinal difluoro analogues, such as 1,2-difluoro-2-phenylethane-1-sulfonamide, presents a significant synthetic challenge due to the need for stereocontrolled installation of two fluorine atoms on adjacent carbons. One potential route involves the electrophilic fluorination of a styrene derivative, followed by the conversion of the resulting difluorinated alcohol to the corresponding sulfonamide. The stereochemical outcome of the fluorination step is crucial and often requires careful selection of reagents and reaction conditions.

Geminal Difluoro Analogues: The parent compound, this compound, is a prime example of a geminal difluoro analogue. The synthesis of such compounds often relies on the introduction of the difluoromethylene group. A common strategy involves the fluorination of a corresponding ketone precursor. For example, 2-oxo-2-phenylethanesulfonyl chloride could be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to install the two fluorine atoms on the benzylic carbon. Subsequent amination would yield the final product. Another approach involves the use of difluoromethyl building blocks.

| Compound Name | Structure | Fluorine Arrangement | Synthetic Strategy |

| 1,2-Difluoro-2-phenylethane-1-sulfonamide | C₆H₅CHFCHFSO₂NH₂ | Vicinal | Stereoselective difluorination of an alkene |

| This compound | C₆H₅CF₂CH₂SO₂NH₂ | Geminal | Fluorination of a ketone precursor |

The design and synthesis of these fluorinated analogs provide a valuable platform for structure-activity relationship (SAR) studies. By systematically varying the number and position of fluorine atoms, researchers can fine-tune the properties of the lead compound to optimize its biological activity and pharmacokinetic profile. The synthetic methodologies outlined here represent common approaches, and the specific choice of route will depend on the availability of starting materials and the desired stereochemistry of the final product. Further research into more efficient and stereoselective fluorination methods will undoubtedly facilitate the exploration of this important class of fluorinated sulfonamides.

Applications in Advanced Organic Synthesis and Material Science Non Biological, Non Clinical Focus

2,2-Difluoro-2-phenylethane-1-sulfonamide as a Chiral Auxiliary or Ligand

There is no specific information available in the surveyed literature regarding the use of this compound as a chiral auxiliary to mediate enantioselective transformations.

No research has been found that describes the design or application of this compound as a ligand in transition metal catalysis.

Building Block for Complex Polyfluorinated Architectures

The scientific literature does not currently contain examples of this compound being utilized in the synthesis of fluorine-containing macrocycles.

There is no available data to suggest that this compound has been used as a precursor for the synthesis of fluorinated polymers or copolymers.

Role in Organocatalysis or Bifunctional Catalysis

No studies have been identified that investigate or demonstrate the role of this compound in either organocatalysis or bifunctional catalysis.

Probes for Mechanistic Studies in Organic Reactions

No publicly available research data specifically details the application of this compound as a probe for mechanistic studies in non-biological, non-clinical advanced organic synthesis or material science.

Interactions with Biomolecular Targets: a Mechanistic and Structural Perspective Strictly in Vitro and Non Clinical

Enzyme Inhibition Mechanism Studies In Vitro

To understand how a compound like 2,2-Difluoro-2-phenylethane-1-sulfonamide might inhibit an enzyme, researchers would conduct a series of in vitro experiments to define the nature and mechanism of this inhibition.

Enzyme kinetics studies are fundamental to characterizing an inhibitor. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the enzyme's substrate and the inhibitor, the mode of inhibition can be determined. This analysis reveals whether the inhibitor competes with the substrate for the enzyme's active site (competitive inhibition), binds to a different site to impede the reaction (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). From this data, a key parameter, the inhibition constant (Kᵢ), is derived, which quantifies the potency of the inhibitor. A lower Kᵢ value signifies a more potent inhibitor. For instance, many sulfonamide-based drugs are known to be competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase. nih.govnih.gov

Hypothetical Kinetic Data for an Enzyme Inhibitor

| Substrate Concentration (µM) | Initial Rate (V₀) without Inhibitor (nmol/min) | Initial Rate (V₀) with Inhibitor (nmol/min) |

| 5 | 50 | 29 |

| 10 | 83 | 50 |

| 20 | 125 | 83 |

| 40 | 167 | 125 |

| 80 | 200 | 167 |

Note: This table contains illustrative data and does not represent actual experimental results for this compound.

A critical aspect of an inhibitor's mechanism is whether it forms a permanent, covalent bond with its target enzyme or binds reversibly through non-covalent interactions. nih.gov This can be investigated using techniques such as dialysis or rapid dilution ("washout") experiments. If the inhibitory effect is reversed after removing the compound, the binding is non-covalent. mdpi.com Conversely, if the enzyme's activity does not recover, it suggests covalent modification. Mass spectrometry can provide direct evidence of covalent binding by detecting an increase in the protein's mass equal to that of the bound inhibitor. nih.gov

Protein-Ligand Binding Characterization via Biophysical Techniques

To gain a deeper understanding of the physical interactions between a ligand and its protein target, a range of biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed when a ligand binds to a protein. khanacademy.orgtainstruments.com This single experiment can provide a complete thermodynamic profile of the interaction. nih.gov The key parameters obtained from ITC are the binding affinity (Kₖ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov This information helps to elucidate the nature of the binding forces, such as hydrogen bonding and hydrophobic interactions, that drive the complex formation. khanacademy.org

Hypothetical Thermodynamic Parameters from an ITC Experiment

| Thermodynamic Parameter | Hypothetical Value |

| Stoichiometry (n) | 1.02 |

| Binding Affinity (Kₖ) | 5.5 µM |

| Enthalpy Change (ΔH) | -7.2 kcal/mol |

| Entropy Change (TΔS) | 1.5 kcal/mol |

Note: This table contains illustrative data and does not represent actual experimental results for this compound.

Surface Plasmon Resonance (SPR) is an optical biosensor technology that monitors the binding of a ligand to an immobilized protein in real-time without the need for labels. cnr.itwikipedia.org An SPR experiment involves flowing the ligand over a sensor chip with the target protein attached. nih.gov The resulting sensorgram provides data to calculate the association rate constant (kₐ) and the dissociation rate constant (kₖ). researchgate.net These kinetic parameters describe how quickly the ligand binds to and dissociates from the protein. The ratio of kₖ to kₐ gives the equilibrium dissociation constant (Kₖ), a measure of binding affinity. researchgate.net

Hypothetical Kinetic Constants from an SPR Experiment

| Kinetic Parameter | Hypothetical Value |

| Association Rate Constant (kₐ) | 3.1 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₖ) | 0.17 s⁻¹ |

| Equilibrium Dissociation Constant (Kₖ) | 5.5 µM |

Note: This table contains illustrative data and does not represent actual experimental results for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about protein-ligand interactions at the atomic level. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR can identify the specific parts of the ligand, or "epitopes," that are in direct contact with the protein. nih.govuea.ac.uk Another NMR method, Chemical Shift Perturbation (CSP), involves monitoring changes in the NMR signals of the protein's atoms upon ligand binding. researchgate.net The amino acid residues that show significant changes in their signals are identified as being part of the binding site. researchgate.net This detailed structural information is crucial for understanding the basis of molecular recognition. researchgate.net

Structural Elucidation of Compound-Biomolecule Complexes

X-ray Crystallography of Co-Crystals (e.g., protein-ligand complexes)

No crystallographic data for co-crystals of this compound with any biomolecular target has been reported in the searched scientific literature.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures

There are no published Cryo-EM studies detailing the interaction of this compound with large biomolecular complexes.

Modulation of Receptor Activity (Mechanistic Binding)

Receptor Binding Assays (e.g., Radioligand Binding)

No data from receptor binding assays for this compound are available in the public domain.

Allosteric Modulation Studies at the Molecular Level

No studies investigating the potential allosteric modulation effects of this compound at a molecular level have been found.

Future Research Directions and Unexplored Avenues for 2,2 Difluoro 2 Phenylethane 1 Sulfonamide

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonamide will likely prioritize the development of environmentally benign and efficient methodologies. Current synthetic approaches to fluorinated sulfonamides often rely on harsh reagents and multi-step processes. Future research is anticipated to focus on greener alternatives that minimize waste and energy consumption.

One promising avenue is the exploration of catalytic methods for the direct C-H fluorination of a suitable precursor, thereby avoiding the pre-functionalization of the starting material. Additionally, the use of sustainable solvents, such as deep eutectic solvents or water-based systems, could significantly improve the environmental footprint of the synthesis. researchgate.netresearchgate.net The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would further enhance the efficiency and sustainability of producing this compound. rsc.org

A comparative analysis of potential sustainable synthetic routes is presented in the table below.

| Synthetic Route | Key Features | Potential Advantages | Anticipated Challenges |

| Catalytic C-H Fluorination | Direct fluorination of an ethylbenzene (B125841) sulfonamide precursor | Atom economy, reduced number of steps | Selectivity and control of the reaction |

| Flow Chemistry Synthesis | Continuous production in a microreactor | Enhanced safety, scalability, and reproducibility | Initial setup cost and optimization of flow parameters |

| Electrochemical Synthesis | Use of electricity to drive the fluorination and sulfonamidation steps | Avoidance of hazardous chemical oxidants and reductants | Electrode material stability and reaction selectivity |

| Biosynthesis | Enzymatic catalysis for key bond formations | High selectivity and mild reaction conditions | Enzyme discovery and engineering for non-natural substrates |

Exploration of New Catalytic Applications

The unique electronic properties conferred by the difluoromethyl group suggest that this compound and its derivatives could serve as novel ligands or catalysts in organic synthesis. The strong electron-withdrawing nature of the fluorine atoms can influence the electron density of the sulfonamide group, potentially modulating the catalytic activity of a metal center coordinated to it.

Future research could explore the application of metal complexes of this compound in a variety of catalytic transformations, including cross-coupling reactions, asymmetric hydrogenation, and oxidation reactions. numberanalytics.com The development of chiral versions of this compound could open doors to its use in enantioselective catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

The following table outlines potential catalytic applications for derivatives of this compound.

| Catalytic Application | Proposed Derivative | Potential Reaction | Expected Outcome |

| Asymmetric Hydrogenation | Chiral phosphine-sulfonamide ligand | Enantioselective reduction of ketones | High enantiomeric excess of chiral alcohols |

| Cross-Coupling Reactions | Palladium(II)-sulfonamide complex | Suzuki-Miyaura coupling | Efficient formation of C-C bonds with a broad substrate scope |

| Oxidation Catalysis | Manganese(III)-sulfonamide complex | Epoxidation of olefins | High yields and selectivity for epoxides |

Advanced Material Science Applications

The incorporation of fluorine atoms into polymers is known to impart unique properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netwikipedia.org These characteristics make fluorinated polymers highly desirable for a range of advanced material applications. acs.orgnih.gov Future research is expected to investigate the potential of this compound as a monomer or a key building block for the synthesis of novel fluorinated polymers.

The presence of both the aromatic ring and the difluoromethyl group in this molecule could lead to polymers with interesting optical and electronic properties. nih.gov For instance, polymers incorporating this scaffold might exhibit high refractive indices or be suitable for use in gas separation membranes. Furthermore, the sulfonamide group offers a site for further functionalization, allowing for the fine-tuning of the polymer's properties. nih.gov

| Polymer Type | Potential Application | Key Property Conferred by the Monomer |

| Polyimides | High-performance films and coatings | Thermal stability and chemical resistance |

| Polycarbonates | Optical lenses and data storage | High refractive index and transparency |

| Polyesters | Gas separation membranes | Tunable porosity and selective gas permeability |

Design of Next-Generation Fluorinated Sulfonamide Scaffolds

Sulfonamides are a well-established class of pharmacophores found in a wide array of approved drugs. ajchem-b.comtandfonline.com The introduction of fluorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.govtandfonline.comacs.org The this compound scaffold represents a promising starting point for the design of next-generation fluorinated sulfonamide drugs. tandfonline.comscispace.com

Future research in this area will likely focus on using this scaffold as a bioisosteric replacement for other chemical groups in known drug molecules to improve their efficacy, metabolic stability, and safety profile. acs.orgresearchgate.net The unique conformational constraints imposed by the difluoromethyl group could also be exploited to design molecules with high selectivity for their biological targets. brighton.ac.uk

| Therapeutic Area | Potential Target | Design Strategy |

| Oncology | Kinase inhibitors | Bioisosteric replacement of a less stable functional group |

| Infectious Diseases | Bacterial enzyme inhibitors | Introduction of the scaffold to enhance cell permeability |

| Neurological Disorders | G-protein coupled receptor modulators | Conformational locking to achieve receptor subtype selectivity |

Deeper Understanding of Electronic and Conformational Influences on Reactivity and Selectivity

A fundamental understanding of the electronic and conformational properties of this compound is crucial for unlocking its full potential. nih.gov Future research should employ a combination of computational modeling and experimental techniques to elucidate the intricate interplay between the fluorine atoms, the phenyl ring, and the sulfonamide group. acs.orgclemson.eduemerginginvestigators.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the molecule's conformational preferences, bond energies, and electronic distribution. acs.orgnih.govacs.orgresearchgate.net This information can then be used to predict the reactivity and selectivity of the molecule in various chemical transformations. Experimental techniques, such as X-ray crystallography and NMR spectroscopy, will be essential for validating the computational models and providing a detailed picture of the molecule's three-dimensional structure. researchgate.net

| Property | Computational Method | Experimental Technique | Expected Insights |

| Conformational Analysis | DFT, Molecular Dynamics | NMR Spectroscopy, X-ray Crystallography | Preferred spatial arrangement of atoms and rotational barriers |

| Electronic Structure | Quantum Theory of Atoms in Molecules (QTAIM) | X-ray Photoelectron Spectroscopy (XPS) | Distribution of electron density and nature of chemical bonds |

| Reactivity Prediction | Fukui Function Analysis | Kinetic studies of model reactions | Identification of the most reactive sites for electrophilic and nucleophilic attack |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.